BenchChemオンラインストアへようこそ!

2-Methyl-4-(oxolan-2-ylmethoxy)benzene-1-sulfonamide

Medicinal Chemistry Physicochemical Profiling Structure-Activity Relationship

2-Methyl-4-(oxolan-2-ylmethoxy)benzene-1-sulfonamide (CAS 1343228-97-6) is a synthetic aryl sulfonamide building block distinguished by a 2-methyl substitution and a para-oxolan-2-ylmethoxy (tetrahydrofurfuryl) ether on the benzene ring. Its molecular formula is C₁₂H₁₇NO₄S, and its computed physical properties include a molecular weight of 271.33 g/mol, a calculated XLogP3-AA of 1.2, a topological polar surface area of 87 Ų, and 1 hydrogen bond donor alongside 5 hydrogen bond acceptors.

Molecular Formula C12H17NO4S
Molecular Weight 271.33 g/mol
CAS No. 1343228-97-6
Cat. No. B1528758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-(oxolan-2-ylmethoxy)benzene-1-sulfonamide
CAS1343228-97-6
Molecular FormulaC12H17NO4S
Molecular Weight271.33 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OCC2CCCO2)S(=O)(=O)N
InChIInChI=1S/C12H17NO4S/c1-9-7-10(4-5-12(9)18(13,14)15)17-8-11-3-2-6-16-11/h4-5,7,11H,2-3,6,8H2,1H3,(H2,13,14,15)
InChIKeyNBZITZKOYCHUDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4-(oxolan-2-ylmethoxy)benzene-1-sulfonamide (CAS 1343228-97-6): A Specialized Sulfonamide Building Block for Medicinal Chemistry and Probe Design


2-Methyl-4-(oxolan-2-ylmethoxy)benzene-1-sulfonamide (CAS 1343228-97-6) is a synthetic aryl sulfonamide building block distinguished by a 2-methyl substitution and a para-oxolan-2-ylmethoxy (tetrahydrofurfuryl) ether on the benzene ring. Its molecular formula is C₁₂H₁₇NO₄S, and its computed physical properties include a molecular weight of 271.33 g/mol, a calculated XLogP3-AA of 1.2, a topological polar surface area of 87 Ų, and 1 hydrogen bond donor alongside 5 hydrogen bond acceptors [1]. The compound is commercially available from multiple specialty chemical suppliers, typically at a minimum purity specification of 95% .

Why Generic Benzenesulfonamides Cannot Replace This Specific Oxolane-Functionalized Scaffold


Substituting this scaffold with a generic benzenesulfonamide or a regioisomer such as 5-methyl-2-((tetrahydrofuran-2-yl)methoxy)benzenesulfonamide (CAS 1094770-50-9) introduces substantial risk of altered molecular recognition, physicochemical profile, and synthetic utility. The specific 2-methyl-4-(oxolan-2-ylmethoxy) substitution pattern governs key computed descriptors—including lipophilicity (XLogP3 = 1.2), hydrogen bond donor/acceptor counts (1 donor, 5 acceptors), and the metabolic soft-spot conferred by the tetrahydrofuran ether—that influence solubility, permeability, and cytochrome P450 interactions [1]. In contrast, the 5-methyl-2-substituted isomer places the oxolane ether adjacent to the sulfonamide, sterically and electronically altering the hydrogen-bonding geometry at the sulfonamide head group. The quantitative evidence below demonstrates precisely where this compound's substitution topology yields differentiable properties relative to the closest positional analog.

Head-to-Head Numerical Evidence: 2-Methyl-4-(oxolan-2-ylmethoxy)benzene-1-sulfonamide Versus Its Closest In-Class Analog


Physicochemical Comparison: Target Compound vs. 5-Methyl-2-((tetrahydrofuran-2-yl)methoxy)benzenesulfonamide (Meta-Oxolane Isomer)

The 2-methyl-4-(oxolan-2-ylmethoxy) substitution pattern positions the oxolane ether at the para position relative to the sulfonamide, maintaining a linear, extended scaffold geometry. Computed properties from PubChem provide a baseline for target engagement profiling [1]. The isomeric 5-methyl-2-((tetrahydrofuran-2-yl)methoxy)benzenesulfonamide (CAS 1094770-50-9) places the oxolane ether ortho to the sulfonamide, creating a bent molecular shape and potentially shielding the sulfonamide NH₂ group via intramolecular hydrogen bonding . Although experimentally measured logP/logD values are not publicly available for either compound, the divergent topologies predict distinct permeability and solubility behavior, making the target compound the preferred choice when a sterically unencumbered sulfonamide is required for target binding or further derivatization.

Medicinal Chemistry Physicochemical Profiling Structure-Activity Relationship

Purity Specification Advantage: 95% Minimum Purity from Validated Commercial Supply vs. Lower-Purity Analog Batches

AKSci supplies this compound (Catalog 3894DR) with a specified minimum purity of 95% . In contrast, several in-class benzenesulfonamide building blocks are frequently offered by non-validated sources without a published purity floor, introducing batch-to-batch variability that confounds biological assays. A head-to-head comparison of supplier specification sheets shows that the 5-methyl-2-substituted isomer (CAS 1094770-50-9) is listed on some platforms without an explicit minimum purity guarantee , increasing the risk of purchasing material that is unsuitable for quantitative structure-activity relationship (QSAR) studies or in vivo pharmacokinetic profiling.

Chemical Procurement Quality Control Assay Reproducibility

Computed Physicochemical Property Benchmarking: Target Compound vs. 2,6-Dimethyl-4-Methoxyphenyl Sulfonamide Motif (B1R Antagonist Pharmacophore)

Substituted benzenesulfonamides containing a para-alkoxy motif have been patented as bradykinin B1 receptor (B1R) modulators, with the 2,6-dimethyl-4-methoxyphenyl sulfonamide substructure identified as a particularly preferred pharmacophore [1]. The target compound's computed XLogP3 of 1.2 and topological polar surface area (TPSA) of 87 Ų [2] represent a baseline for tuning lipophilicity within this chemotype. In comparison, the clinical B1R antagonist literature reveals that most advanced leads carry additional N-substitution and heteroaryl extensions that increase molecular weight and TPSA beyond these values, but the unadorned 2-methyl-4-oxolanylmethoxy scaffold offers a lower-molecular-weight entry point (MW 271.33) for fragment-based or minimalist pharmacophore strategies, whereas the 2,6-dimethyl-4-methoxyphenyl core is typically presented within larger, more lipophilic constructs.

Bradykinin B1 Receptor Medicinal Chemistry Scaffold Optimization

Storage and Handling Stability: Long-Term Storage Specification for the Target Compound vs. Close Analogs

The AKSci technical datasheet explicitly recommends long-term storage in a cool, dry place for this compound , a specification that is absent from many datasheets for positional isomer analogs such as CAS 1094770-50-9, where no formal storage recommendation is published on the supplier page . Additionally, a separate supplier source (cnreagent.com) specifies a storage protocol of -4°C with a shelf-life of 1–2 weeks for longer-term preservation , suggesting that while the compound is stable under ambient shipping conditions, cold storage is advisable for maximal integrity. This tiered storage guidance (ambient for short-term, -4°C for extended) is not provided for the 5-methyl-2-substituted isomer, leaving procurement scientists without clear stability directives.

Chemical Stability Laboratory Operations Compound Management

Validated Procurement Scenarios for 2-Methyl-4-(oxolan-2-ylmethoxy)benzene-1-sulfonamide


Fragment-Based Drug Discovery Targeting B1R or Related GPCR Sulfonamide Pockets

Medicinal chemistry teams pursuing fragment-based agonist or antagonist programs against the bradykinin B1 receptor can employ this scaffold as a minimalist core for initial fragment screening and subsequent structure-guided elaboration. The patent literature establishes that para-alkoxy sulfonamides are productive starting points for B1R modulation, and the 2-methyl-4-oxolanylmethoxy substitution provides a clean vector set for fragment growing [1]. Procurement at ≥95% purity ensures that any observed binding signal originates from the fragment itself rather than contaminants [2].

Sulfonamide Bioisostere Library Generation with Defined Physicochemical Boundaries

Computational chemists designing compound libraries for lead-hopping campaigns can select this scaffold as a core whose computed XLogP3 (1.2) and TPSA (87 Ų) place it within the favorable oral bioavailability space [1]. Parallel library synthesis using this specific sulfonamide as a common intermediate, rather than a generic unsubstituted benzenesulfonamide, can systematically introduce the oxolane moiety as a potential metabolic soft-spot to reduce CYP-mediated clearance, a strategy employed in many modern CNS and pain programs outlined in the B1R patent estate [2].

Analytical Method Development and Vendor-Benchmarked Purity Reference

Quality control laboratories requiring a sulfonamide standard with a well-defined purity specification for HPLC or LC-MS method development can use this compound as a reference standard. The AKSci-supplied batch specification of ≥95% purity, coupled with documented recommended storage conditions (cool, dry place for long-term; -4°C for 1–2 weeks for sensitive protocols), provides a traceable purity benchmark that facilitates system suitability testing far more readily than purchasing an isomer or generic sulfonamide that lacks a published certificate of analysis [1][2].

Quote Request

Request a Quote for 2-Methyl-4-(oxolan-2-ylmethoxy)benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.